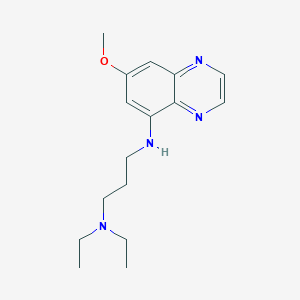
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is a complex organic compound with the molecular formula C16H24N4O. This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a propanediamine chain with diethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- typically involves the reaction of 1,3-propanediamine with 7-methoxy-5-quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoxaline compounds.
Applications De Recherche Scientifique
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A simpler analog without the quinoxaline ring.
1,3-Propanediamine, N,N-dimethyl-: Another analog with dimethyl substitutions instead of diethyl.
N,N’-Diethyl-1,3-propanediamine: A related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the methoxy-substituted quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
7403-19-2 |
|---|---|
Formule moléculaire |
C16H24N4O |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4O/c1-4-20(5-2)10-6-7-17-14-11-13(21-3)12-15-16(14)19-9-8-18-15/h8-9,11-12,17H,4-7,10H2,1-3H3 |
Clé InChI |
RXLGZQKBOPHDAF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=CC(=CC2=NC=CN=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)

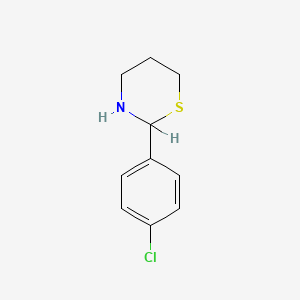
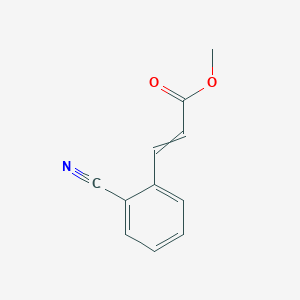
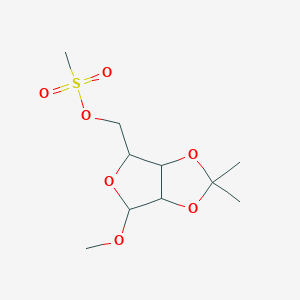
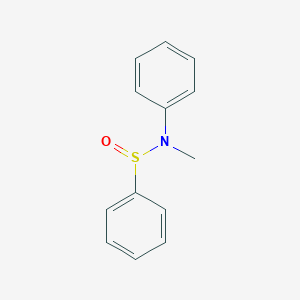

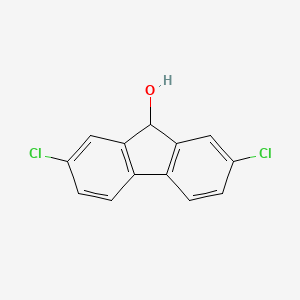
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
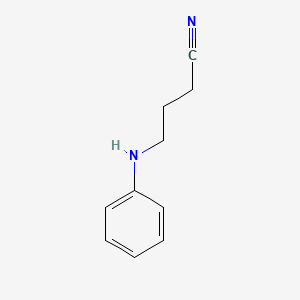
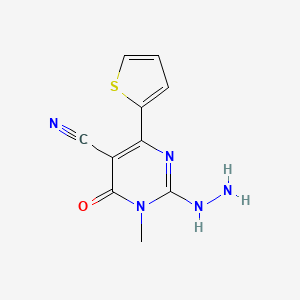
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
